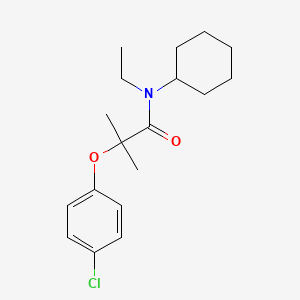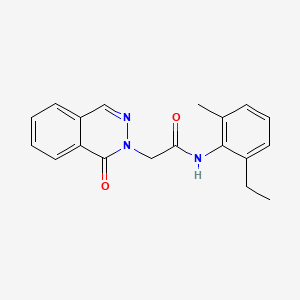
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer, including breast, ovarian, and pancreatic cancer.
Mechanism of Action
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, this compound induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, with minimal toxicity to normal cells. It has also been shown to sensitize cancer cells to other anticancer drugs, suggesting that it may have synergistic effects in combination therapy. However, this compound has been shown to induce myelosuppression in some preclinical models, which may limit its clinical use.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer. Its specificity for cancer cells and ability to sensitize them to other anticancer drugs make it a promising candidate for combination therapy. However, its myelosuppressive effects may limit its clinical use, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the development of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide as an anticancer drug. One potential direction is the development of combination therapies that include this compound and other anticancer drugs. Another direction is the investigation of this compound in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify biomarkers that can predict patient response to the drug.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide involves the condensation of 4-chlorophenol with cyclohexylamine and 2-methylpropanoic acid, followed by N-ethylation and cyclization. The yield of this compound is typically around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many types of cancer. This compound has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and gemcitabine.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-4-20(15-8-6-5-7-9-15)17(21)18(2,3)22-16-12-10-14(19)11-13-16/h10-13,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLPINIKMXTRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)



![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)


![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
